

physicochemical properties of 5-Fluorobenzofuran-2(3H)-one

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Compound of Interest

Compound Name: 5-Fluorobenzofuran-2(3H)-one

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An In-depth Technical Guide to the Physicochemical Properties of **5-Fluorobenzofuran-2(3H)-one**

Introduction

5-Fluorobenzofuran-2(3H)-one, also known as 5-Fluorophthalide, is a fluorinated heterocyclic compound of significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzofuranone core with a fluorine atom at the 5-position, serves as a valuable scaffold and synthetic intermediate. The incorporation of fluorine is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, a thorough understanding of the core physicochemical properties of **5-Fluorobenzofuran-2(3H)-one** is paramount for its effective utilization in research and development.

This guide provides a comprehensive overview of the key physicochemical characteristics of **5-Fluorobenzofuran-2(3H)-one**, intended for researchers, scientists, and drug development professionals. It consolidates available data and offers expert insights into the analytical methodologies required for its characterization, ensuring a foundation of scientific integrity and practical applicability.

Molecular and Structural Properties

The foundational characteristics of a compound are its molecular structure and composition. **5-Fluorobenzofuran-2(3H)-one** is a bicyclic molecule containing a benzene ring fused to a

dihydrofuranone (lactone) ring, with a fluorine atom substituting a hydrogen on the aromatic ring.

IUPAC Name: 5-fluoro-2-benzofuran-1(3H)-one Synonyms: 5-Fluoroisobenzofuran-1(3H)-one, 5-Fluorophthalide[3] CAS Number: 700-85-6[3][4]

Below is a diagram illustrating the chemical structure and atom numbering scheme.

Caption: Chemical structure of **5-Fluorobenzofuran-2(3H)-one**.

Core Physicochemical Data

The macroscopic properties of a compound, such as its melting and boiling points, are critical for its handling, purification, and formulation. The data for **5-Fluorobenzofuran-2(3H)-one** are summarized in the table below.

| Property | Value | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C ₈ H ₅ FO ₂ | [1][3] |
| Molecular Weight | 152.12 g/mol | [1][4] |
| Physical Form | Solid (White to off-white) | [3] |
| Melting Point | 118-119 °C | |
| Boiling Point | 322.686 °C (at 760 mmHg) | [1] |
| Purity (Typical) | ≥96% | [3] |

Solubility and Partitioning Behavior

Aqueous and Organic Solubility

Precise quantitative solubility data for **5-Fluorobenzofuran-2(3H)-one** is not readily available in the literature. However, its solubility profile can be expertly inferred from its structure. The parent compound, benzofuran, is noted as insoluble in water.[5][6] The presence of the polar lactone group in **5-Fluorobenzofuran-2(3H)-one** may slightly increase aqueous solubility compared to benzofuran, but it is expected to remain poorly soluble in water. The aromatic ring and the fluorine atom contribute to its lipophilic character.

Conversely, the compound is expected to exhibit good solubility in common organic solvents such as chloroform (CDCl_3), dimethyl sulfoxide (DMSO), methanol, and ethyl acetate. This is consistent with solubility patterns for related benzofuranone derivatives.[7] For instance, 5-Fluoro-1,3-isobenzofurandione is reported to be soluble in sodium hydroxide, suggesting the lactone may undergo hydrolysis under strong basic conditions.[8]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME). While an experimentally determined LogP for this specific molecule is not published, a calculated XLogP3 value for the related compound 5-fluoro-3-methylisobenzofuran-1(3H)-one is 1.5.[9] This suggests that **5-Fluorobenzofuran-2(3H)-one** possesses moderate lipophilicity, a desirable trait for many drug candidates, balancing aqueous solubility with membrane permeability.

Spectroscopic and Analytical Characterization

A robust analytical package is essential for confirming the identity, purity, and structure of the compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups. The spectrum of **5-Fluorobenzofuran-2(3H)-one** is predicted to show characteristic absorption bands.

- **C=O Stretch (Lactone):** A strong, sharp absorption is expected in the range of 1760-1800 cm^{-1} , characteristic of a five-membered lactone (γ -lactone). This is often at a higher wavenumber than for acyclic esters due to ring strain.[10] For comparison, 5-methoxy-2-benzofuran-1(3H)-one shows a C=O stretch at 1736 cm^{-1} . [7]
- **Aromatic C=C Stretch:** Multiple medium to weak bands are expected between 1450-1600 cm^{-1} .
- **C-O Stretch:** A strong band for the C-O-C linkage of the lactone should appear in the 1000-1300 cm^{-1} region.

- C-F Stretch: A strong absorption band is anticipated in the region of 1000-1400 cm^{-1} , characteristic of an aryl-fluorine bond.
- Aromatic C-H Stretch: Weak to medium bands are expected just above 3000 cm^{-1} .[\[10\]](#)
- Aliphatic C-H Stretch: Bands corresponding to the CH_2 group will appear just below 3000 cm^{-1} .

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework.

- ^1H NMR:
 - Aromatic Protons (3H): The three protons on the benzene ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the fluorine at position 5, complex splitting patterns (doublets and triplets of doublets) are expected due to both H-H and H-F coupling.
 - Methylene Protons (2H): The protons of the CH_2 group at the 3-position are expected to appear as a singlet around δ 5.0-5.5 ppm. For comparison, the analogous protons in 5-methoxyisobenzofuran-1(3H)-one appear as a singlet at δ 5.25 ppm.[\[7\]](#)
- ^{13}C NMR:
 - Carbonyl Carbon ($\text{C}=\text{O}$): The lactone carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 170-175 ppm.[\[7\]](#)
 - Aromatic Carbons (6C): Six distinct signals are expected in the δ 110-150 ppm region. The carbon directly bonded to the fluorine (C-5) will show a large one-bond C-F coupling constant (^1JCF), and other aromatic carbons will show smaller two- and three-bond couplings.
 - Methylene Carbon (CH_2): The CH_2 carbon at the 3-position is expected to resonate around δ 65-75 ppm.[\[7\]](#)
- ^{19}F NMR:

- A single resonance is expected, with its chemical shift being characteristic of an aryl fluoride. The signal will be split by coupling to the ortho and meta protons on the aromatic ring. This technique is particularly useful for confirming the presence and environment of the fluorine atom.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For **5-Fluorobenzofuran-2(3H)-one**, High-Resolution Mass Spectrometry (HRMS) should show the molecular ion $[M]^+$ or protonated molecule $[M+H]^+$ corresponding to the exact mass of $C_8H_5FO_2$ (152.0274). Common fragmentation patterns would likely involve the loss of CO or CO_2 from the lactone ring.

Experimental Protocols for Characterization

The following protocols are standardized methodologies for determining the key physicochemical properties. Their implementation requires adherence to good laboratory practices (GLP).

Protocol: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a robust method for determining the purity of **5-Fluorobenzofuran-2(3H)-one**. The causality behind this choice is its wide applicability, high resolution, and suitability for quantitative analysis of semi-polar organic compounds.

Instrumentation and Conditions:

- HPLC System: A standard system with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[\[11\]](#)
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase A: Water with 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

- Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.[11]
- Column Temperature: 30 °C.[11]
- Injection Volume: 10 µL.
- Detection: UV detection at the wavelength of maximum absorbance (λ_{max}), determined by a preliminary scan of a standard solution.

Procedure:

- Standard Preparation: Prepare a 1 mg/mL stock solution of **5-Fluorobenzofuran-2(3H)-one** in acetonitrile. Prepare a working standard of ~50 µg/mL by diluting the stock with a 50:50 mixture of Mobile Phase A and B.
- Sample Preparation: Prepare the sample to be tested at the same concentration as the working standard.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Caption: Workflow for HPLC purity determination.

Protocol: NMR Sample Preparation and Data Acquisition

This protocol ensures high-quality data for structural elucidation. The choice of a deuterated solvent is critical to avoid overwhelming signals from the solvent itself.

- Sample Preparation: Accurately weigh 5-10 mg of **5-Fluorobenzofuran-2(3H)-one** into a clean, dry NMR tube.
- Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
- **Dissolution:** Cap the tube and gently invert several times or use a vortex mixer to ensure complete dissolution.
- **Acquisition:** Insert the NMR tube into the spectrometer. Acquire ^1H , ^{13}C , and ^{19}F NMR spectra according to standard instrument parameters. Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.[\[12\]](#)

Applications and Relevance in Drug Discovery

The benzofuran-2(3H)-one scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[\[13\]](#) The introduction of a fluorine atom at the 5-position further enhances its utility.

- **Metabolic Stability:** The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life and bioavailability of a drug candidate.[\[1\]](#)
- **Intermediate for CNS Agents:** This compound is used as a key intermediate in the synthesis of pharmaceuticals, particularly for developing central nervous system (CNS) agents like serotonin reuptake inhibitors.[\[1\]](#)
- **Neuroprotective Effects:** Recent studies have shown that isobenzofuran-1(3H)-one derivatives can act as inhibitors of specific ion channels (e.g., TREK-1), offering potential neuroprotective effects for conditions like ischemic stroke.[\[14\]](#)
- **Anticancer Potential:** The broader class of benzofuran derivatives has been extensively investigated for anticancer activity, acting through various mechanisms.[\[15\]](#)

The physicochemical properties detailed in this guide—moderate lipophilicity, defined structure, and potential for enhanced metabolic stability—make **5-Fluorobenzofuran-2(3H)-one** an attractive building block for the synthesis of novel therapeutic agents.

Conclusion

5-Fluorobenzofuran-2(3H)-one is a well-defined chemical entity with a distinct set of physicochemical properties that make it a valuable tool for chemical and pharmaceutical research. Its solid form, moderate melting point, and predictable spectroscopic characteristics allow for straightforward identification and quality control. While some experimental data like solubility and pKa require further investigation, its structural features provide a strong basis for expert inference. The strategic placement of the fluorine atom enhances its potential as a building block in drug discovery, offering a route to compounds with improved pharmacokinetic profiles. This guide provides the foundational knowledge and practical methodologies necessary for scientists to confidently work with and innovate using this important fluorinated intermediate.

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References

- 1. 5-Fluoroisobenzofuran-1(3H)-one [myskinrecipes.com]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. 5-Fluoroisobenzofuran-1(3H)-one | CymitQuimica [cymitquimica.com]
- 4. 1(3H)-ISOBENZOFURANONE, 5-FLUORO- synthesis - chemicalbook [chemicalbook.com]
- 5. TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - Toxicological Profile for 2,3-Benzofuran - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzofuran | C₈H₆O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 5-Methoxy-2-benzofuran-1(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 319-03-9 CAS MSDS (5-Fluoro-1,3-isobenzofurandione) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. 5-fluoro-3-methylisobenzofuran-1(3H)-one | C₉H₇FO₂ | CID 130409597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. benchchem.com [benchchem.com]

- 12. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α -Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cuestionedefisioterapia.com [cuestionedefisioterapia.com]
- 14. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects [pubmed.ncbi.nlm.nih.gov]
- 15. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
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